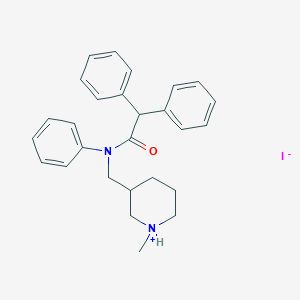
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid, also known as ADPABA, is a chemical compound that has gained significant interest in scientific research due to its diverse applications. ADPABA is a benzoylaminobenzoic acid derivative that has been synthesized and studied for its potential use in various fields, including medicine, biotechnology, and materials science.
Mécanisme D'action
The mechanism of action of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid is not fully understood. However, research has shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation.
Biochemical and Physiological Effects:
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can inhibit the production of pro-inflammatory cytokines and chemokines. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and degradation. In vivo studies have shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can reduce inflammation and tissue damage in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid is also soluble in a wide range of solvents, which makes it easy to handle and use in experiments. However, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. The effects of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid may also vary depending on the experimental conditions and the type of cells or tissues being studied.
Orientations Futures
For the study of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid include investigating its potential as an anti-inflammatory agent in human clinical trials, exploring its use as a photosensitizer in photodynamic therapy for cancer treatment, and identifying its molecular targets.
Méthodes De Synthèse
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can be synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the reaction of 4-aminobenzoic acid with allyl bromide to produce N-(4-allyloxybenzoyl)-p-aminobenzoic acid. This intermediate is then reacted with 3,5-dipropylbenzoyl chloride to produce the final product, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid. The synthesis method has been optimized to produce high yields of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid with high purity.
Applications De Recherche Scientifique
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been studied for its potential use in various fields of scientific research. In the field of medicine, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been investigated for its potential as an anti-inflammatory agent. Research has shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In the field of biotechnology, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering.
Propriétés
Numéro CAS |
100347-74-8 |
|---|---|
Formule moléculaire |
C23H27NO4 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
4-[(4-prop-2-enoxy-3,5-dipropylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C23H27NO4/c1-4-7-17-14-19(15-18(8-5-2)21(17)28-13-6-3)22(25)24-20-11-9-16(10-12-20)23(26)27/h6,9-12,14-15H,3-5,7-8,13H2,1-2H3,(H,24,25)(H,26,27) |
Clé InChI |
FIRMVMLZYVHVCC-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NC2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NC2=CC=C(C=C2)C(=O)O |
Autres numéros CAS |
100347-74-8 |
Synonymes |
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






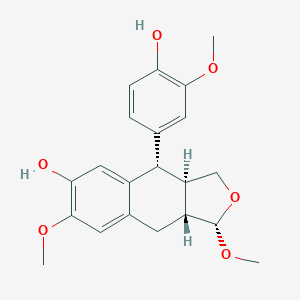

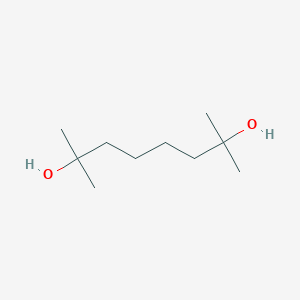
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)

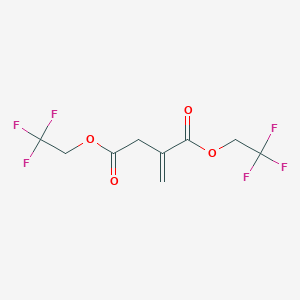
![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
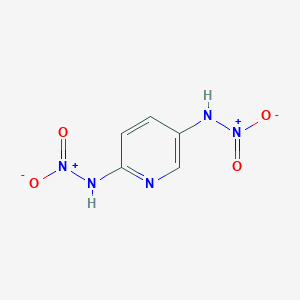
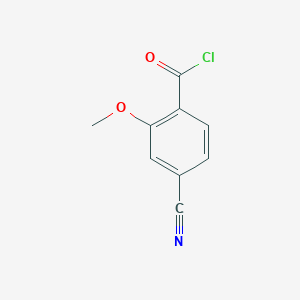
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)
